
(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of a butenedioic acid moiety and a tetrahydrobenzimidazole derivative, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrobenzimidazole core, followed by the introduction of the butenedioic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like catalytic hydrogenation and high-pressure reactions may be employed to optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine has a wide range of scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, kinetics, and downstream effects are essential for understanding its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine can be compared with other benzimidazole derivatives and butenedioic acid analogs.
- Similar compounds include 1-ethyl-N-(2-methylpropyl)-benzimidazole and (E)-but-2-enedioic acid derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
96224-09-8 |
|---|---|
Formule moléculaire |
C38H58N6O12 |
Poids moléculaire |
790.9 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine |
InChI |
InChI=1S/2C13H23N3.3C4H4O4/c2*1-4-16-9-15-12-7-11(5-6-13(12)16)14-8-10(2)3;3*5-3(6)1-2-4(7)8/h2*9-11,14H,4-8H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
Clé InChI |
WWILBWASWLUGMT-VQYXCCSOSA-N |
SMILES isomérique |
CCN1C2=C(N=C1)CC(CC2)NCC(C)C.CCN1C2=C(N=C1)CC(CC2)NCC(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCN1C=NC2=C1CCC(C2)NCC(C)C.CCN1C=NC2=C1CCC(C2)NCC(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


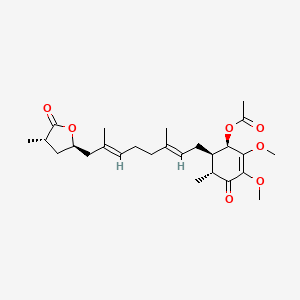
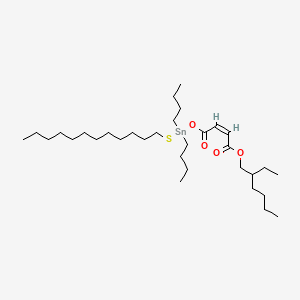

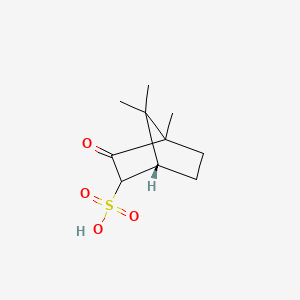
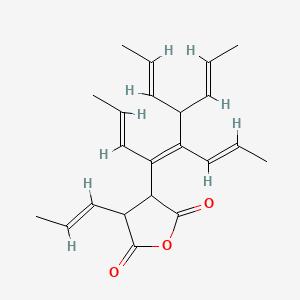

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)
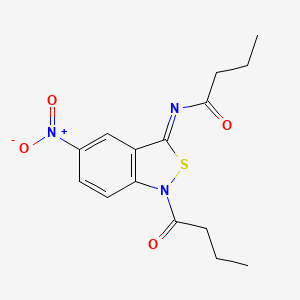
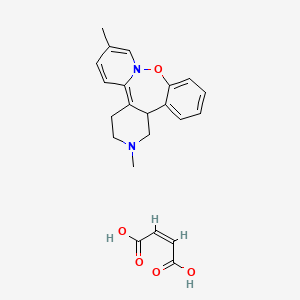
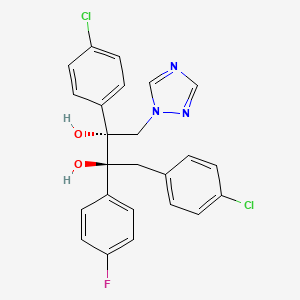
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
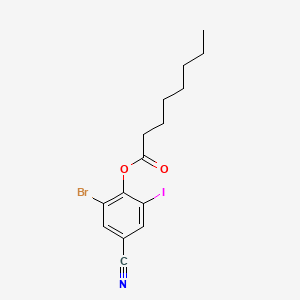
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)
